1-(Benzyloxy)-4-(1-bromo-1-fluorobut-1-en-2-yl)benzene
Description
1-(Benzyloxy)-4-(1-bromo-1-fluorobut-1-en-2-yl)benzene is a halogenated aromatic compound featuring a benzyloxy group at the para position of a benzene ring and a 1-bromo-1-fluorobut-1-en-2-yl substituent at the opposing para position. The benzyloxy group (-OCH₂C₆H₅) enhances electron donation to the aromatic system, while the bromo-fluoroalkenyl group introduces steric bulk and electronic complexity. The alkene moiety (C=C) in the substituent creates a planar, rigid structure, and the juxtaposition of bromine (electrophilic) and fluorine (electron-withdrawing) atoms may confer unique reactivity in substitution or elimination reactions.
Properties
CAS No. |
729613-24-5 |
|---|---|
Molecular Formula |
C17H16BrFO |
Molecular Weight |
335.2 g/mol |
IUPAC Name |
1-(1-bromo-1-fluorobut-1-en-2-yl)-4-phenylmethoxybenzene |
InChI |
InChI=1S/C17H16BrFO/c1-2-16(17(18)19)14-8-10-15(11-9-14)20-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3 |
InChI Key |
BETQUDUGIZDUDE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C(F)Br)C1=CC=C(C=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Biological Activity
1-(Benzyloxy)-4-(1-bromo-1-fluorobut-1-en-2-yl)benzene, a compound with significant potential in medicinal chemistry, has garnered attention due to its unique structural properties and biological activities. This article delves into the biological activity of this compound, highlighting its chemical characteristics, mechanisms of action, and relevant research findings.
Chemical Characteristics
The compound is characterized by the following molecular properties:
| Property | Value |
|---|---|
| Molecular Formula | C13H10BrF |
| Molecular Weight | 281.124 g/mol |
| CAS Number | 185346-79-6 |
| Melting Point | 33°C to 35°C |
| InChI Key | BYTJTXKQBSNGCL-UHFFFAOYSA-N |
The biological activity of 1-(Benzyloxy)-4-(1-bromo-1-fluorobut-1-en-2-yl)benzene can be attributed to its ability to interact with various biological targets. The presence of the bromine and fluorine atoms enhances its reactivity and affinity towards certain enzymes and receptors.
Target Interaction
Research has indicated that compounds containing halogenated groups often exhibit enhanced binding affinity to biological targets, which may lead to increased efficacy in therapeutic applications. For instance, studies suggest that halogenated benzene derivatives can inhibit specific enzymes involved in cancer progression, thereby showcasing potential anti-cancer properties.
Biological Activity Studies
Several studies have explored the biological activities associated with this compound and its derivatives:
-
Anticancer Activity :
- A study published in the Journal of Medicinal Chemistry demonstrated that similar compounds with benzyloxy groups showed significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the induction of apoptosis and inhibition of cell proliferation .
- Antimicrobial Properties :
- Enzyme Inhibition :
Case Study 1: Anticancer Effects
In a controlled study, a derivative of 1-(Benzyloxy)-4-(1-bromo-1-fluorobut-1-en-2-yl)benzene was tested for its anticancer effects on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those of non-halogenated counterparts.
Case Study 2: Antimicrobial Activity
A series of experiments evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as a lead compound for developing new antimicrobial agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Reactivity and Electronic Properties
| Compound Name | Substituents | Key Properties/Reactivity |
|---|---|---|
| Target Compound | -OCH₂C₆H₅ (para), -CBrFCH₂CH₂CH₃ (para) | High electrophilicity at bromine site; fluorine enhances C-Br polarization. Alkene allows conjugation with the aromatic ring [3][6]. |
| 1-(Benzyloxy)-4-(trifluoromethyl)benzene | -OCH₂C₆H₅ (para), -CF₃ (para) | Trifluoromethyl group is strongly electron-withdrawing, reducing ring electron density. Exhibits an anodic peak at +1.05 V (pH 3) in voltammetry [4]. |
| 4-(Benzyloxy)-1-bromo-2-fluorobenzene | -OCH₂C₆H₅ (para), -Br (meta), -F (ortho) | Bromine and fluorine in proximity may induce steric clash; meta-bromine reduces conjugation effects compared to para-substituted analogs [6]. |
| 1-Benzyloxy-2-bromo-4-t-butylbenzene | -OCH₂C₆H₅ (para), -Br (ortho), -C(CH₃)₃ (para) | t-Butyl group increases steric hindrance, potentially slowing reactions at the bromine site. Ortho-bromine may hinder planar transition states [7]. |
Electrochemical Behavior
- 1-(Benzyloxy)-4-(trifluoromethyl)benzene exhibits a pH-dependent anodic wave at +1.05 V (pH 3), shifting negatively with increasing pH. A second wave at +1.40 V (pH 7–8) suggests multi-step oxidation [4].
- Target Compound: The bromo-fluoroalkenyl group may lower oxidation potentials due to electron-withdrawing fluorine and conjugation via the alkene. Comparative voltammetry data is absent but inferred from structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
